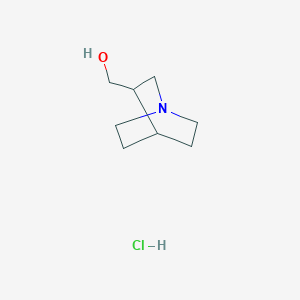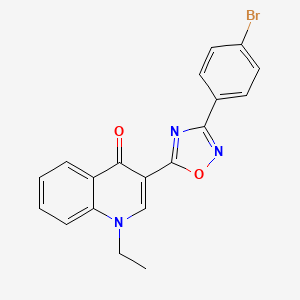
N-((2,4,6-トリフェニル)フェニル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,4,6-triphenyl)phenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure of N-((2,4,6-triphenyl)phenyl)thiourea consists of a thiourea core with a phenyl group substituted at the nitrogen atom, making it a unique and versatile compound in organic synthesis and various scientific research fields.
科学的研究の応用
N-((2,4,6-triphenyl)phenyl)thiourea has a wide range of scientific research applications, including:
作用機序
Target of action
The compound “N-((2,4,6-triphenyl)phenyl)thiourea” belongs to the class of organic compounds known as N-phenylthioureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a thiourea group
Mode of action
Thiourea derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Biochemical pathways
Compounds containing the thiourea group are known to interact with various biochemical pathways due to their diverse biological activities .
Result of action
Thiourea derivatives have been found to have diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
N-((2,4,6-triphenyl)phenyl)thiourea interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is often inhibitory, affecting the activity of the enzymes and thus influencing biochemical reactions .
Cellular Effects
N-((2,4,6-triphenyl)phenyl)thiourea has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiourea derivatives have been shown to have antibacterial and antioxidant potentials, indicating their ability to influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-((2,4,6-triphenyl)phenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4,6-triphenyl)phenyl)thiourea can be achieved through a simple condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically involves the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.
Industrial Production Methods
Industrial production of thiourea derivatives, including N-((2,4,6-triphenyl)phenyl)thiourea, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
N-((2,4,6-triphenyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiourea derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the type of reaction and reagents used.
類似化合物との比較
Similar Compounds
Similar compounds to N-((2,4,6-triphenyl)phenyl)thiourea include:
N-phenylthiourea: Known for its tyrosinase inhibitory activity and used in various biological studies.
1,3-Bis(2,6-dimethylphenyl)thiourea: Exhibits similar biological activities and is used in pharmacological evaluations.
Uniqueness
N-((2,4,6-triphenyl)phenyl)thiourea stands out due to its unique structure, which allows for diverse chemical reactions and biological activities. Its ability to interact with various molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
(2,4,6-triphenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2S/c26-25(28)27-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H3,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGKQHSRBXFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)
![3-Tert-butyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2577006.png)
![3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide](/img/structure/B2577007.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)



![5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2577019.png)
![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)


![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)
